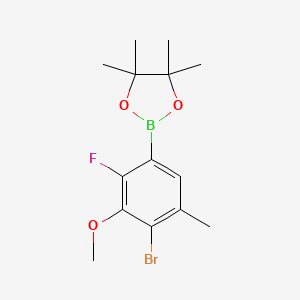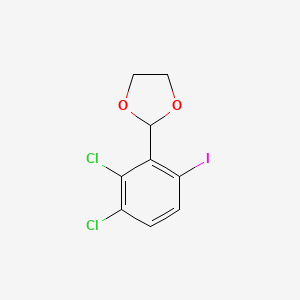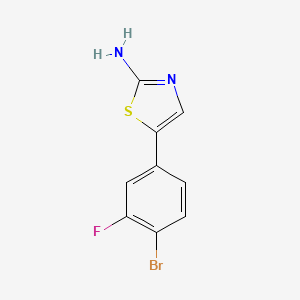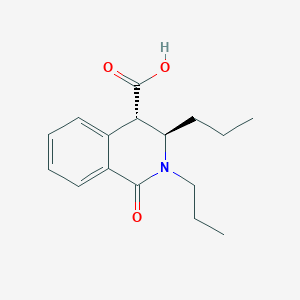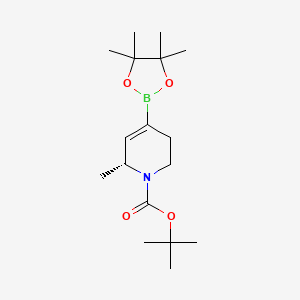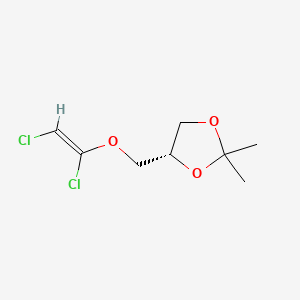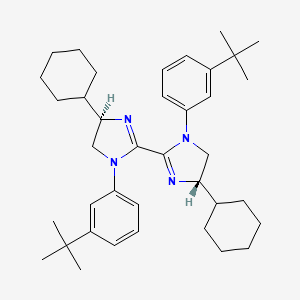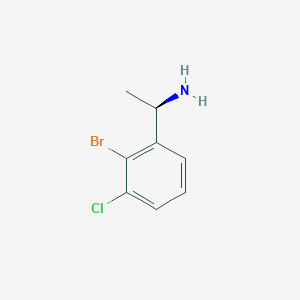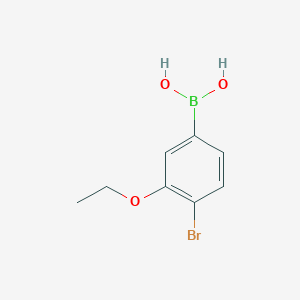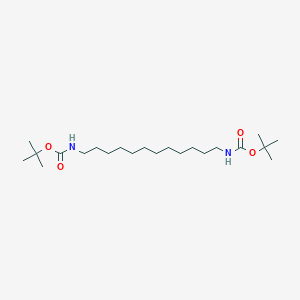
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate is a compound that combines a piperidine derivative with a dihydroxysuccinate moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, while dihydroxysuccinate is often used in various chemical reactions due to its functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as amines and ketones.
Introduction of Trimethyl Groups: Methylation reactions are carried out using methylating agents like methyl iodide under basic conditions.
Coupling with Dihydroxysuccinate: The final step involves coupling the piperidine derivative with dihydroxysuccinate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in the central nervous system.
Pathways Involved: Modulation of neurotransmitter release and inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl derivatives.
Sofosbuvir: A nucleotide analog inhibitor used in antiviral therapy.
Uniqueness
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate is unique due to its combined piperidine and dihydroxysuccinate structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H24N2O6 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(4S)-1,3,3-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2.C4H6O6/c1-8(2)6-10(3)5-4-7(8)9;5-1(3(7)8)2(6)4(9)10/h7H,4-6,9H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
InChIキー |
KNXWLHUQJODMSC-QXJKSQRWSA-N |
異性体SMILES |
CC1(CN(CC[C@@H]1N)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC1(CN(CCC1N)C)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


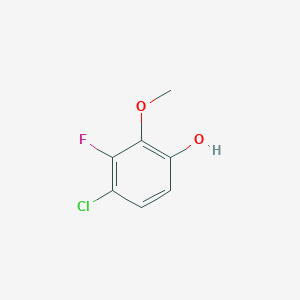
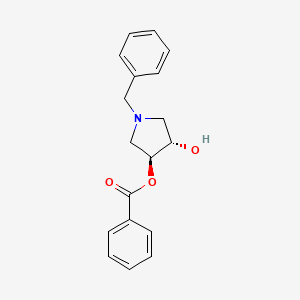
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
